S-(4-fluorophenyl) 3-(4-methoxy-1-naphthyl)-2-propenethioate
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Overview
Description
S-(4-fluorophenyl) 3-(4-methoxy-1-naphthyl)-2-propenethioate: is an organic compound with the molecular formula C20H15FO2S It is characterized by the presence of a fluorophenyl group, a methoxy-naphthyl group, and a propenethioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-fluorophenyl) 3-(4-methoxy-1-naphthyl)-2-propenethioate typically involves the reaction of 4-fluorobenzaldehyde with 4-methoxy-1-naphthylacetic acid in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: S-(4-fluorophenyl) 3-(4-methoxy-1-naphthyl)-2-propenethioate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where the fluorine atom or the methoxy group can be replaced by other functional groups. Common reagents for these reactions include halogens, nucleophiles, and electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), electrophiles (alkyl halides).
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: S-(4-fluorophenyl) 3-(4-methoxy-1-naphthyl)-2-propenethioate is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.
Medicine: The compound’s structural features make it a candidate for drug development. It is explored for its potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: In industrial applications, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties can enhance the performance of coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of S-(4-fluorophenyl) 3-(4-methoxy-1-naphthyl)-2-propenethioate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it can inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
- S-(4-chlorophenyl) 3-(4-methoxy-1-naphthyl)-2-propenethioate
- S-(4-bromophenyl) 3-(4-methoxy-1-naphthyl)-2-propenethioate
- S-(4-methylphenyl) 3-(4-methoxy-1-naphthyl)-2-propenethioate
Comparison: Compared to its analogs, S-(4-fluorophenyl) 3-(4-methoxy-1-naphthyl)-2-propenethioate exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can influence the compound’s reactivity, stability, and interaction with biological targets. This makes it distinct from other similar compounds, which may have different substituents such as chlorine, bromine, or methyl groups.
Properties
IUPAC Name |
S-(4-fluorophenyl) (E)-3-(4-methoxynaphthalen-1-yl)prop-2-enethioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FO2S/c1-23-19-12-6-14(17-4-2-3-5-18(17)19)7-13-20(22)24-16-10-8-15(21)9-11-16/h2-13H,1H3/b13-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIDFIHQEYQMZOK-NTUHNPAUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C=CC(=O)SC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C2=CC=CC=C21)/C=C/C(=O)SC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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